methyl 2-(1H-1,2,4-triazol-1-yl)acetate

Regioselective Synthesis Organocatalysis N-Alkylation

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4) is a heterocyclic building block characterized by a 1,2,4-triazole ring linked to a methyl ester group via an acetoxy spacer. This small-molecule intermediate (C₅H₇N₃O₂, MW = 141.13 g/mol ) serves as a versatile scaffold for constructing antifungal agrochemicals, pharmaceuticals, and coordination complexes.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 106535-16-4
Cat. No. B033983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-1,2,4-triazol-1-yl)acetate
CAS106535-16-4
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=NC=N1
InChIInChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3
InChIKeyKRKABMNEWUTJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4): Procurement-Ready Intermediates for Antifungal Agrochemicals


Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4) is a heterocyclic building block characterized by a 1,2,4-triazole ring linked to a methyl ester group via an acetoxy spacer [1]. This small-molecule intermediate (C₅H₇N₃O₂, MW = 141.13 g/mol ) serves as a versatile scaffold for constructing antifungal agrochemicals, pharmaceuticals, and coordination complexes. Its utility stems from the triazole moiety's established capacity for hydrogen bonding and π-π interactions , which are critical for modulating biological target engagement in both enzyme inhibition and receptor antagonism applications.

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Structural and Reactivity Differentiation from Generic Triazole Analogs


In-class substitution of triazole-acetate scaffolds is precluded by subtle but critical differences in regiochemistry, electronic properties, and physicochemical profile. Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (1,2,4-triazole) cannot be replaced by its 1,2,3-triazole regioisomer without altering binding mode and hydrogen-bonding topology [1], nor can it be substituted by the analogous imidazole derivative without losing the additional nitrogen-mediated metal-coordination and hydrogen-bonding capabilities that are essential for antifungal target engagement . Furthermore, the methyl ester version exhibits a significantly different lipophilicity profile (LogP ~1.2) compared to the free carboxylic acid analog (LogP ~ -0.3 to -0.6), directly impacting membrane permeability and bioavailability in lead optimization [2]. These dimensional variations render simple interchange among closely related analogs unreliable and underscore the necessity for specific procurement based on defined experimental context.

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Quantitative Differentiators for R&D Procurement


Regioselectivity Advantage in Direct N-Alkylation for 1,2,4-Triazole Scaffolds

In direct N-alkylation reactions of unsubstituted 1,2,4-triazole, the use of amidinium/guanidinium organocatalysts enables a dramatic inversion of regioselectivity compared to the parent anion. This methodology provides selective access to the 1-substituted 1,2,4-triazole isomer (e.g., methyl 2-(1H-1,2,4-triazol-1-yl)acetate) with a regioisomeric ratio (rr) of up to 94:6 favoring the 1-alkylated product over the 4-alkylated isomer [1]. In contrast, under standard alkylation conditions, 1,2,3-triazole yields up to 99:1 rr for the 1-alkylated isomer, highlighting a distinct selectivity profile that is advantageous for synthetic planning [1].

Regioselective Synthesis Organocatalysis N-Alkylation

Lipophilicity Profile (LogP) Differentiates Methyl Ester from Carboxylic Acid Analogs

The methyl ester derivative (methyl 2-(1H-1,2,4-triazol-1-yl)acetate) exhibits a LogP of approximately 1.2 [1], which is substantially higher than the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid, which has reported LogP values ranging from -0.3 to -0.65 [2][3]. This difference of ~1.5-1.8 log units indicates that the methyl ester is significantly more lipophilic and membrane-permeable, a critical parameter for optimizing the bioavailability of triazole-based antifungal leads.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor Count Comparison with Imidazole Analogs

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate possesses 0 hydrogen bond donors and 4-5 hydrogen bond acceptors (depending on the computational model) [1]. In contrast, the analogous imidazole derivative, methyl 2-(1H-imidazol-1-yl)acetate, has 1 hydrogen bond donor due to the presence of an NH group in the imidazole ring . This difference in H-bond donor count can significantly impact molecular recognition, solubility, and target binding selectivity in enzyme active sites or receptor pockets.

Hydrogen Bonding Molecular Recognition Target Engagement

Topological Polar Surface Area (TPSA) and Rotatable Bond Flexibility

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate has a Topological Polar Surface Area (TPSA) of 57 Ų [1] and 3 rotatable bonds [2]. These values are consistent across the 1,2,4-triazole and 1,2,3-triazole methyl esters (both TPSA = 57 Ų) , indicating comparable polarity. However, the number of rotatable bonds (3) is one fewer than the imidazole analog (which has 4 rotatable bonds) , suggesting a slightly more rigid and conformationally restricted scaffold that may offer advantages in entropic binding considerations for target proteins.

Physicochemical Properties Drug-likeness Oral Bioavailability

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Optimal Use Cases in Antifungal Agrochemical and Medicinal Chemistry


Building Block for Triazole-Derived Fungicides and Herbicides

The 1,2,4-triazole core is a privileged scaffold in agrochemical fungicides (e.g., triazole-based ergosterol biosynthesis inhibitors). The methyl ester derivative serves as a key intermediate for introducing the triazole moiety into larger molecular frameworks via amide coupling, hydrazide formation, or α-alkylation . Its balanced lipophilicity (LogP ~1.2) facilitates penetration of plant cuticles, a desirable property for systemic fungicides.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ester group can be hydrolyzed to yield 2-(1H-1,2,4-triazol-1-yl)acetic acid, which acts as a versatile bridging ligand for constructing 3D and 2D coordination networks with varied metal ions [1]. The triazole nitrogen atoms provide strong metal-binding sites, and the methyl ester precursor offers a convenient, stable, and readily functionalized starting material for synthesizing the ligand in high purity.

Lead Optimization in Antifungal Drug Discovery

In medicinal chemistry programs targeting lanosterol 14α-demethylase (CYP51) or other fungal enzymes, the methyl ester of 1,2,4-triazole-1-acetic acid is a valuable fragment for fragment-based drug discovery (FBDD) or as a solubilizing ester prodrug moiety [2]. Its physicochemical properties (LogP = 1.2, TPSA = 57 Ų, 0 H-bond donors) align with oral drug-like space, and its reactivity allows rapid diversification into amide, hydrazide, and heterocyclic libraries for structure-activity relationship (SAR) studies.

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